molecular formula C9H4FN B2871463 4-Ethynyl-2-fluorobenzonitrile CAS No. 167858-57-3

4-Ethynyl-2-fluorobenzonitrile

Cat. No.: B2871463
CAS No.: 167858-57-3
M. Wt: 145.136
InChI Key: VUYGWVFHDIXILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN . It is a derivative of benzonitrile, which is a type of aromatic nitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a nitrile group attached to it . The InChI code for this compound is 1S/C9H4FN/c1-2-7-3-4-8 (6-11)9 (10)5-7/h1,3-5H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 145.14 . It is a solid at room temperature . The melting point is 120-121 degrees Celsius .

Scientific Research Applications

Synthesis and Material Science

4-Ethynyl-2-fluorobenzonitrile is a significant compound in the field of chemical synthesis and material science. Its applications include the development of novel synthetic pathways and the creation of new materials with unique properties. For instance, it serves as a precursor in the synthesis of radioligands like [18F]SP203, demonstrating its utility in radiochemistry (Gopinathan, Jin, & Rehder, 2009). Additionally, studies on the structural and electronic properties of monofluorobenzonitriles, including 4-fluorobenzonitrile, contribute to our understanding of their energetic and electronic characteristics (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Sensor Technology

This compound is also utilized in sensor technology. For example, ethynylated-thiourea derivatives of 4-ethynylbenzonitrile have been developed as resistive-type carbon dioxide (CO2) gas sensors, showcasing its relevance in environmental monitoring and industrial applications (Daud, Wahid, & Khairul, 2019).

Spectroscopy and Molecular Studies

The study of vibrational features of 4-fluorobenzonitrile in electronically excited states has expanded our knowledge in molecular spectroscopy, aiding in understanding the substitution effects of various functional groups (Zhao, Jin, Hao, Yang, Li, & Jia, 2018). Such research is crucial for the development of more efficient and functional molecular systems.

Radiochemistry and Pharmaceutical Research

In radiochemistry and pharmaceutical research, derivatives of 4-fluorobenzonitrile are used to develop low-molecular weight radiopharmaceuticals, demonstrating the compound's versatility and importance in medical imaging and drug development (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

Safety and Hazards

4-Ethynyl-2-fluorobenzonitrile is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H302, H312, H315, H319, H332, H334, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-ethynyl-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGWVFHDIXILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167858-57-3
Record name 4-ethynyl-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-(3-hydroxy-3-methyl-but-1-ynyl)-benzonitrile (2.6 g, 13 mmol) in toluene (55 mL) was added NaH (53 mg of a 60% suspension in mineral oil, 1.3 mmol). The reaction mixture was heated to reflux. After refluxing for several hours, heating was discontinued, and the cooled reaction mixture was quenched by the addition of 2M Na2CO3 solution. The layers were separated and the toluene layer was washed with H2O (2×20 mL), brine (25 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to afford the crude product. The crude material was purified by flash chromatography eluting with a gradient from 0% to 10% ethyl acetate/hexane to afford 4-ethynyl-2-fluoro-benzonitrile (1.25 g, 66% yield). 1H-NMR (400 MHz, CDCl3): δ 7.61-7.57 (1H, m), 7.38-7.30 (2H, m), 3.36 (1H, s).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.